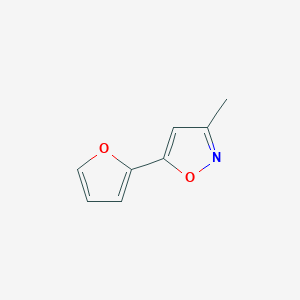

5-(2-Furyl)-3-methylisoxazole

Description

Historical Context and Significance of Isoxazole (B147169) Chemistry

The journey of isoxazole chemistry began in 1888 when Ludwig Claisen first identified the cyclic structure of 3-methyl-5-phenylisoxazole. ijpcbs.com However, it was the work of Dunstan and Dymond that led to the first synthesis of the isoxazole ring itself. ijpcbs.com A significant leap in understanding and synthesizing this five-membered heterocycle came between 1930 and 1946 through the extensive studies of Quilico on the reactions of nitrile oxides with unsaturated compounds. ijpcbs.com

Isoxazoles, with the molecular formula C₃H₃NO, are azoles containing an oxygen atom adjacent to a nitrogen atom. ajrconline.orgwikipedia.org This unique arrangement imparts a degree of aromatic character while also featuring a labile N-O bond, a key feature that allows for ring-opening reactions under specific conditions. wikipedia.orgresearchgate.net This dual nature makes isoxazoles not only stable enough for the manipulation of their substituents but also versatile as synthetic intermediates, capable of being transformed into various difunctionalized compounds like 1,3-dicarbonyls, γ-amino alcohols, and β-hydroxy ketones. researchgate.net

The significance of isoxazoles in medicinal chemistry is profound. ajrconline.orgnih.gov The isoxazole ring is a common feature in numerous natural products, such as ibotenic acid, and forms the core of many synthetic drugs. ajrconline.orgnih.gov Commercially successful drugs like the antibiotics cloxacillin, dicloxacillin, and oxacillin, as well as the sulfonamide antibacterial agent sulfamethoxazole, all contain the isoxazole moiety. ajrconline.org Their widespread application is a testament to their diverse biological activities, which include anti-inflammatory, anticonvulsant, antibacterial, antifungal, anticancer, and herbicidal properties. ajrconline.orgresearchgate.net The inclusion of the isoxazole ring in a molecule can enhance its pharmacokinetic profile, increase efficacy, and reduce toxicity. rsc.orgresearchgate.net

Current Research Trends in Heterocyclic Chemistry

Heterocyclic chemistry is a dynamic and rapidly evolving field, driven by the constant demand for novel compounds with specific biological and pharmacological activities. numberanalytics.comnumberanalytics.com Several key trends are shaping the current research landscape:

Green Chemistry: There is a growing emphasis on developing sustainable and environmentally friendly methods for synthesizing heterocyclic compounds. numberanalytics.com This includes the use of renewable starting materials, minimizing waste, employing safer solvents like ionic liquids, and developing highly efficient catalytic reactions. numberanalytics.com Microwave-assisted synthesis is one such technique that has been shown to be highly efficient and energy-saving. numberanalytics.com

Advanced Catalysis: The development of novel catalytic methods, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of complex heterocycles. numberanalytics.com These methods offer greater efficiency and selectivity in constructing intricate molecular architectures. nih.gov Copper-catalyzed reactions, for example, have been effectively used in the synthesis of isoxazoles. thieme-connect.com

Functional Materials and Nanotechnology: Researchers are increasingly exploring the application of heterocyclic compounds in materials science and nanotechnology. numberanalytics.com Polyisoxazoles, for instance, have shown potential as semiconductors. researchgate.net

Computational Methods: The use of computational tools in synthesis design is becoming more prevalent, allowing for the prediction of molecular properties and the rational design of novel compounds. numberanalytics.com

Multi-targeted Therapies: A significant trend in drug discovery is the development of compounds that can interact with multiple biological targets, offering a more holistic approach to treating complex diseases. nih.gov

These trends are fostering interdisciplinary collaborations and pushing the boundaries of what is possible in the synthesis and application of heterocyclic compounds. numberanalytics.com

Rationale for Investigating 5-(2-Furyl)-3-methylisoxazole and its Analogues

The investigation of 5-(2-Furyl)-3-methylisoxazole and its derivatives is driven by the convergence of the established importance of the isoxazole core and the versatile nature of the furan (B31954) ring. The isoxazole moiety is a well-known pharmacophore, a structural unit responsible for a molecule's biological activity. researchgate.netkubikat.org The furan ring, another common heterocycle in medicinal chemistry, can also contribute significantly to a compound's biological profile. ontosight.ai

The combination of these two heterocyclic systems in 5-(2-Furyl)-3-methylisoxazole creates a unique chemical entity with the potential for novel biological activities. Research into its analogues allows scientists to explore the structure-activity relationships, systematically modifying the molecule to enhance desired properties such as potency, selectivity, and pharmacokinetic characteristics. rsc.org For instance, the introduction of different substituents on either the furan or isoxazole ring can dramatically alter the compound's interaction with biological targets. evitachem.com

The synthesis of analogues of 5-(2-Furyl)-3-methylisoxazole often employs modern synthetic strategies, including multi-component reactions and catalytic methods, aligning with current trends in heterocyclic chemistry. researchgate.net The study of these compounds contributes to the broader understanding of how different heterocyclic rings can be combined to create novel molecular scaffolds for drug discovery and materials science. ontosight.aiontosight.ai The exploration of such hybrid molecules is a key strategy in the ongoing quest for new and effective therapeutic agents and functional materials. nih.gov

Detailed Research Findings

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Research Area | Reference |

| 5-(2-Furyl)-3-methylisoxazole | C8H7NO2 | 149.15 | Core structure for analogue synthesis | sigmaaldrich.com |

| 3-methyl-5-phenylisoxazole | C10H9NO | 159.19 | Historical isoxazole compound | ijpcbs.com |

| Cloxacillin | C19H18ClN3O5S | 435.88 | Isoxazole-containing antibiotic | ajrconline.org |

| Sulfamethoxazole | C10H11N3O3S | 253.28 | Isoxazole-containing antibacterial | ajrconline.org |

| 3-methyl-4-nitro-5-(substituted styryl) isoxazoles | Varies | Varies | Anti-inflammatory and antioxidant activity | ajrconline.org |

| Ethyl 5-(5-bromo-2-furyl)-3-methylisoxazole-4-carboxylate | C12H12BrNO4 | 330.13 | Potential anti-inflammatory, antimicrobial, anticancer properties | ontosight.ai |

| 3-(chloromethyl)-5-(2-furyl)isoxazole | C8H6ClNO2 | 183.59 | Synthetic intermediate | sigmaaldrich.com |

| 3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole | C17H11F3N2O4 | 364.28 | Potential medicinal chemistry applications | evitachem.com |

| 3-(3-bromophenyl)-5-methyl-N-[(5-methyl-2-furyl)methyl]isoxazole-4-carboxamide | C20H17BrN2O3 | 425.27 | Potential therapeutic applications | ontosight.ai |

| 5-Amino-3-methylisoxazole-4-carbonyl chloride | C5H5ClN2O2 | 160.56 | Synthesis of immunomodulatory agents | mdpi.com |

| 2,5-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide | C15H16N4O4 | 316.31 | Potential biological activities | evitachem.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO2 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

5-(furan-2-yl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C8H7NO2/c1-6-5-8(11-9-6)7-3-2-4-10-7/h2-5H,1H3 |

InChI Key |

GZMCXJAUAOZFGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for the Isoxazole (B147169) Core and Furyl Moiety

The construction of the 5-(2-furyl)-3-methylisoxazole framework can be achieved through various synthetic routes. These strategies primarily involve the formation of the isoxazole ring from acyclic precursors, with the furyl group either pre-installed on one of the reactants or introduced during the synthetic sequence.

Condensation Reactions in Isoxazole Formation

Condensation reactions represent a classical and widely employed approach for the synthesis of isoxazole rings. These reactions typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632), leading to the formation of the heterocyclic core through a cyclization-dehydration sequence.

Reaction of Ethyl α-(2-Furoyl)-acetoacetate with Hydroxylamine Hydrochloride

A key method for synthesizing 5-substituted-3-methylisoxazoles involves the condensation of a β-ketoester with hydroxylamine hydrochloride. In the specific case of 5-(2-furyl)-3-methylisoxazole, ethyl α-(2-furoyl)-acetoacetate serves as the 1,3-dicarbonyl precursor. The reaction proceeds by the initial formation of an oxime intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the desired isoxazole ring.

This one-pot, three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride can be catalyzed by various agents, including sodium saccharin in water, offering a green and efficient synthetic route. heteroletters.org The use of such catalysts can lead to high yields and shorter reaction times. heteroletters.org

Condensation of Furfural (B47365) with Methyl Isoxazole Derivatives

An alternative strategy involves the condensation of furfural, an aldehyde derived from renewable resources, with a pre-formed methyl isoxazole derivative. This approach is particularly useful for introducing the furyl group at the 5-position of the isoxazole ring. The reaction typically proceeds via an aldol-type condensation, where the methyl group of the isoxazole acts as the nucleophile.

The self-condensation of 2-methylfuran and its cross-condensation with furfural can be implemented to produce higher carbon fuel precursors. rsc.org This highlights the utility of furanic compounds in various chemical transformations.

Reaction of 4-(2-Furyl)butane-2,4-dione with Hydroxylamine

The reaction of a 1,3-diketone with hydroxylamine is a fundamental method for isoxazole synthesis. For the preparation of 5-(2-furyl)-3-methylisoxazole, 4-(2-furyl)butane-2,4-dione is the required diketone. The reaction with hydroxylamine hydrochloride leads to the formation of the isoxazole ring, with the regioselectivity being a key consideration. The reaction of thiocarbamoylcyanoacetates with hydroxylamine provides a synthetically useful method for obtaining 5-aminoisoxazoles in good yield. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Ethyl α-(2-Furoyl)-acetoacetate | Hydroxylamine Hydrochloride | 5-(2-Furyl)-3-methylisoxazole-4-carboxylate | Condensation |

| Furfural | 3,5-Dimethylisoxazole | 5-(2-Furylvinyl)-3-methylisoxazole | Aldol (B89426) Condensation |

| 4-(2-Furyl)butane-2,4-dione | Hydroxylamine | 5-(2-Furyl)-3-methylisoxazole | Condensation |

Cyclization Approaches for Isoxazole Ring Construction

Intramolecular cyclization reactions offer another powerful tool for the construction of the isoxazole ring. These methods often involve the formation of a key intermediate that possesses the necessary functionality to undergo ring closure. The synthesis of 3-amino-5-fluoroalkylfurans by intramolecular cyclization of fluoroenones has been reported to produce excellent yields. unistra.fr This methodology is compatible with various fluorinated groups and a range of substituents on the amine. unistra.fr

A general procedure for the formation of furans involves the slow addition of thionyl chloride to the fluorinated starting material in methanol at 0 °C, followed by stirring at room temperature. organic-chemistry.org The resulting furan (B31954) products are often obtained as hydrochloride salts in high purity. organic-chemistry.org

| Starting Material | Reagent | Product | Key Feature |

| Fluoroenones | Thionyl Chloride/Methanol | 3-Amino-5-fluoroalkylfurans | Intramolecular Cyclization |

| 2-Methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one | TBN, NCS, AcOH | Isoxazole-fused tricyclic quinazoline | Metal-free intramolecular cycloaddition |

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The 1,3-dipolar cycloaddition reaction is a highly efficient and versatile method for constructing five-membered heterocyclic rings, including isoxazoles. nih.gov This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). nih.gov

For the synthesis of 5-(2-furyl)-3-methylisoxazole, a common strategy involves the reaction of a furyl-containing nitrile oxide with a methyl-substituted alkyne, or vice versa. The regioselectivity of the cycloaddition is a critical aspect, determining which isomer of the isoxazole is formed. The reaction of 2-furfural oxime with ethyl propiolate has been studied, with the major product being ethyl-3-(2-furanyl)-5-carboxylate. sciepub.com

The synthesis of isoxazolines, the partially saturated analogs of isoxazoles, can also be achieved through 1,3-dipolar cycloaddition. ijpcbs.com These compounds are valuable intermediates in organic synthesis. nih.gov The cycloaddition of a chiral nitrile oxide to α-methylene-γ-lactams has been shown to produce a mixture of spiroisoxazolines. mdpi.com

| 1,3-Dipole | Dipolarophile | Product | Key Feature |

| 2-Furyl Nitrile Oxide | Propyne | 5-(2-Furyl)-3-methylisoxazole | Regioselective cycloaddition |

| Acetonitrile Oxide | 2-Ethynylfuran | 5-(2-Furyl)-3-methylisoxazole | Regioselective cycloaddition |

| Chiral Nitrile Oxide | α-Methylene-γ-lactam | Spiroisoxazolines | Asymmetric induction |

Derivatization and Functionalization of 5-(2-Furyl)-3-methylisoxazole and its Precursors

Introduction of Carboxylic Acid Functionality

The introduction of a carboxylic acid group onto the isoxazole or furan ring is a key step for further derivatization, such as amidation or esterification. This transformation can be achieved through various synthetic routes, often involving the hydrolysis of a corresponding ester or nitrile precursor, or by carboxylation of an organometallic intermediate.

For instance, the synthesis of isoxazole-5-carboxylic acids can be accomplished by the hydrolysis of the corresponding ethyl or methyl esters. This reaction is typically carried out under basic conditions, using reagents like sodium hydroxide in a mixture of solvents such as tetrahydrofuran, methanol, and water. The reaction proceeds at room temperature, and subsequent acidification yields the desired carboxylic acid in high purity chemicalbook.com.

A general procedure for this transformation is outlined below:

| Step | Reagent/Condition | Purpose | Yield |

| 1 | NaOH, THF/MeOH/H₂O | Hydrolysis of the ester | >90% chemicalbook.com |

| 2 | 1N HCl | Acidification to precipitate the carboxylic acid | - |

Similarly, 5-arylfuran-2-carboxylic acids can be synthesized by the arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides in the presence of a copper(II) chloride catalyst researchgate.net. While this method focuses on the furan moiety, it highlights a pathway to functionalize the furan ring of the target compound. The existence of 5-(2-furyl)isoxazole-3-carboxylic acid (CAS 98434-06-1) is confirmed in chemical databases, indicating that synthetic routes to this specific derivative have been established scbt.com.

Halogenation and Subsequent Transformations

Halogenation provides a versatile handle for further functionalization through cross-coupling reactions or nucleophilic substitution. The furan ring in 5-(2-furyl)-3-methylisoxazole is particularly susceptible to electrophilic substitution.

Furan is significantly more reactive than benzene towards electrophiles, with reactions proceeding readily under mild conditions pearson.comchemicalbook.com. Electrophilic attack, including halogenation, preferentially occurs at the C2 and C5 positions due to the higher stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures chemicalbook.comquora.com. For a 2-substituted furan like the title compound, the preferred site for electrophilic attack is the C5 position of the furan ring.

Direct halogenation of furan with bromine or chlorine can lead to polysubstitution and ring-opening due to the ring's high reactivity youtube.comquimicaorganica.org. Therefore, milder halogenating agents and controlled conditions are typically employed.

Typical Halogenation Conditions for Furans:

| Reagent | Conditions | Product |

| Br₂ in Dioxane | Low Temperature | 2-Bromofuran |

| N-Bromosuccinimide (NBS) | THF | 2-Bromofuran |

| N-Chlorosuccinimide (NCS) | CCl₄ | 2-Chlorofuran |

These halogenated derivatives can then undergo further transformations. For example, a bromo-substituted furan can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds, significantly expanding the molecular diversity.

Amidation and Acylhydrazone Formation

The carboxylic acid derivatives of 5-(2-furyl)-3-methylisoxazole are valuable precursors for the synthesis of amides and acylhydrazones. These functional groups are prevalent in many biologically active molecules.

Amidation: The conversion of a carboxylic acid to an amide typically involves an activation step to enhance the electrophilicity of the carboxyl carbon. Common methods include the use of coupling agents or conversion to an acyl chloride. A general procedure involves dissolving the isoxazole carboxylic acid in a solvent like dichloromethane, followed by the addition of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The desired amine is then added to the mixture to form the corresponding amide nih.gov. This method is effective for a wide range of aromatic and aliphatic amines researchgate.net.

Acylhydrazone Formation: Acylhydrazones are synthesized by the condensation reaction between a hydrazide and an aldehyde or ketone researchgate.netmdpi.com. The required hydrazide precursor can be prepared from the corresponding isoxazole carboxylic acid ester (e.g., methyl or ethyl ester) by reaction with hydrazine hydrate, often in an alcoholic solvent like ethanol sciforum.netresearchgate.net. The resulting hydrazide is then condensed with an appropriate aldehyde or ketone, typically under acidic catalysis, to yield the target acylhydrazone mdpi.comnih.gov.

Synthetic Pathway to Acylhydrazones:

Step 1 (Hydrazide formation): Isoxazole-COOR + NH₂NH₂·H₂O → Isoxazole-CONHNH₂

Step 2 (Condensation): Isoxazole-CONHNH₂ + R'-CHO → Isoxazole-CONH-N=CHR'

This two-step process allows for the introduction of a diverse range of substituents (R') derived from various aldehydes and ketones.

Attachment to Biologically Active Scaffolds

The 5-(2-furyl)-3-methylisoxazole moiety can be incorporated into larger, more complex molecules, including known biologically active scaffolds. This is often achieved by leveraging the functional groups introduced in the preceding derivatization steps.

For example, 5-arylfuran-2-carbonyl chlorides (activated derivatives of carboxylic acids) can react with other heterocyclic amines to build larger systems. A reported synthesis involves the reaction of a 5-arylfuran-2-carbonyl chloride with potassium thiocyanate, followed by a reaction with 5-methyl-1,2-oxazol-3-amine. This sequence leads to the formation of a 5-aryl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide, effectively linking the furan-isoxazole core to a thiadiazole ring system researchgate.net.

In another example, isoxazole derivatives have been linked to quinoline scaffolds. This was achieved by oxidizing a (3-arylisoxazol-5-yl)methanol to the corresponding aldehyde, which was then converted to a Schiff's base with aniline. Subsequent reaction with various aldehydes using molecular iodine as a catalyst yielded 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, which were evaluated for cytotoxic activity nih.gov. These examples demonstrate the utility of the isoxazole scaffold as a building block in medicinal chemistry.

Diazotization Reactions for Fused Heterocyclic Systems

Diazotization of an amino-substituted precursor of 5-(2-furyl)-3-methylisoxazole provides a route to the synthesis of fused heterocyclic systems, such as isoxazolo[5,4-d]pyridazines or other related structures. This transformation begins with the conversion of a primary aromatic or heteroaromatic amine to a diazonium salt using a nitrosating agent like sodium nitrite in an acidic medium beilstein-journals.orgnih.gov.

The resulting diazonium salt is a highly reactive intermediate that can undergo subsequent intramolecular cyclization if a suitable nucleophilic group is positioned correctly within the molecule. This tandem diazotization/cyclization approach is a powerful strategy for constructing fused ring systems beilstein-journals.org. For example, (1,2,5-oxadiazolyl)carboxamide derivatives bearing an amino functionality have been used to synthesize fused nih.govresearchgate.netcdnsciencepub.comoxadiazolo[3,4-d] beilstein-journals.orgresearchgate.netcdnsciencepub.comtriazin-7(6H)-one systems beilstein-journals.org. A similar strategy could be envisioned for an amino-carboxamide derivative of 5-(2-furyl)-3-methylisoxazole to generate novel fused isoxazole heterocycles.

The general process involves:

Diazotization: An amino group on the isoxazole or an adjacent ring is treated with NaNO₂ and an acid (e.g., HCl, HBF₄) at low temperatures (0–5 °C) to form a diazonium salt rsc.org.

Cyclization: The diazonium salt intermediate undergoes an intramolecular azo coupling reaction, where a nucleophilic site within the molecule attacks the diazonium group to form a new ring.

This methodology provides access to novel nitrogen-rich heterocyclic compounds which are of interest as potential drug candidates or functional materials beilstein-journals.org.

Lithiation and Subsequent Electrophilic Quenching

Lithiation is a powerful tool for creating a nucleophilic carbon center, which can then react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. In the case of 5-(2-furyl)-3-methylisoxazole, the most probable site for lithiation using a strong base like n-butyllithium (n-BuLi) is the 3-methyl group.

Studies on the lithiation of substituted isoxazoles have shown that 3,5-dimethylisoxazole undergoes "lateral lithiation," which is the deprotonation of a methyl group adjacent to the heterocyclic ring, rather than deprotonation of the ring itself researchgate.netcdnsciencepub.com. The inductive effect of the ring oxygen atom increases the acidity of the protons on the adjacent methyl groups. For 3,5-dimethylisoxazole, lithiation occurs at the C5-methyl group cdnsciencepub.com. This suggests that the 3-methyl group of 5-(2-furyl)-3-methylisoxazole would be similarly deprotonated by n-BuLi.

The resulting lithiated intermediate is a potent nucleophile that can be quenched with various electrophiles.

Examples of Electrophilic Quenching:

| Electrophile | Reagent Example | Product Type |

| Carbon Dioxide | Dry Ice (CO₂) | Carboxylic Acid (Isoxazole-3-acetic acid derivative) researchgate.netcdnsciencepub.com |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkylated Isoxazole |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silylated derivative |

This methodology allows for the selective functionalization of the methyl group, providing a pathway to a wide array of derivatives that would be difficult to access through other synthetic routes semanticscholar.org.

Mechanistic Investigations of Key Synthetic Pathways

The synthesis of 5-(2-Furyl)-3-methylisoxazole is predominantly achieved through a [3+2] cycloaddition reaction, a class of reactions also known as 1,3-dipolar cycloadditions or Huisgen cycloadditions. This powerful synthetic tool allows for the construction of the five-membered isoxazole ring from a 1,3-dipole and a dipolarophile. In the context of 5-(2-Furyl)-3-methylisoxazole synthesis, the key precursors are furan-2-carbonitrile oxide, serving as the 1,3-dipole, and propyne, acting as the dipolarophile.

The reaction mechanism is generally considered to be a concerted, pericyclic process. This implies that the new sigma bonds between the nitrile oxide and the alkyne are formed in a single transition state, without the formation of any discrete intermediates. This concerted nature is a key feature of many pericyclic reactions and has been supported by numerous computational studies on related 1,3-dipolar cycloadditions.

A critical aspect of this synthetic pathway is its regioselectivity. The reaction between an unsymmetrical nitrile oxide and an unsymmetrical alkyne can potentially yield two different regioisomers: 5-(2-Furyl)-3-methylisoxazole and 3-(2-Furyl)-5-methylisoxazole. The preferential formation of the 5-furyl-3-methyl isomer is dictated by the electronic and steric properties of the reacting molecules, a phenomenon that can be rationalized by Frontier Molecular Orbital (FMO) theory.

FMO theory posits that the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the course of the reaction. The regioselectivity is determined by the orbital coefficients of the interacting atoms in the HOMO and LUMO. A larger orbital coefficient indicates a greater contribution of that atom to the respective frontier orbital. The preferred regioisomer arises from the transition state where the atoms with the largest orbital coefficients on the interacting HOMO and LUMO are aligned.

In the case of the reaction between furan-2-carbonitrile oxide and propyne, the dominant interaction is typically between the HOMO of the alkyne (propyne) and the LUMO of the nitrile oxide. The furan ring, being an electron-rich heterocycle, influences the electronic distribution within the furan-2-carbonitrile oxide.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the finer details of such reaction mechanisms. These studies can provide valuable data on the activation energies for the formation of different regioisomers, the geometries of the transition states, and the electronic properties of the reactants.

Below are illustrative data tables derived from theoretical calculations on a model system, showcasing the key parameters that govern the regioselectivity of the 1,3-dipolar cycloaddition for the formation of 5-(2-Furyl)-3-methylisoxazole.

Table 1: Calculated Activation and Reaction Energies for the Cycloaddition of Furan-2-carbonitrile Oxide and Propyne

| Regioisomer | Transition State | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| 5-(2-Furyl)-3-methylisoxazole | TS1 | 15.8 | -45.2 |

| 3-(2-Furyl)-5-methylisoxazole | TS2 | 18.3 | -42.7 |

The data in Table 1 clearly indicates that the formation of 5-(2-Furyl)-3-methylisoxazole is both kinetically and thermodynamically favored over the 3-(2-Furyl)-5-methylisoxazole isomer. The lower activation energy for the transition state leading to the 5-furyl isomer (TS1) suggests a faster reaction rate, making it the major product.

Table 2: Key Interatomic Distances in the Transition States

| Transition State | Forming Bond 1 (C-C) (Å) | Forming Bond 2 (O-C) (Å) |

|---|---|---|

| TS1 (leading to 5-furyl isomer) | 2.18 | 2.25 |

| TS2 (leading to 3-furyl isomer) | 2.23 | 2.31 |

The interatomic distances in the transition states, as shown in Table 2, provide further insight into the concerted yet asynchronous nature of the bond formation. In the favored transition state (TS1), the formation of the new carbon-carbon bond is slightly more advanced than the formation of the oxygen-carbon bond, as indicated by the shorter interatomic distance.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier analytical tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary insights into the types and numbers of protons and carbons in a molecule. For 5-(2-Furyl)-3-methylisoxazole, the ¹H NMR spectrum is expected to show distinct signals for the methyl group protons, the lone proton on the isoxazole (B147169) ring, and the three protons of the furan (B31954) ring. Similarly, the ¹³C NMR spectrum would reveal discrete resonances for each carbon atom in the molecule.

While specific experimental data for this exact compound is not widely published, a representative analysis based on known chemical shifts for similar isoxazole and furan structures allows for a detailed prediction. sciarena.combeilstein-journals.orgresearchgate.net For instance, the proton on the C4 position of the isoxazole ring typically appears as a singlet in the aromatic region. sciarena.com The carbon skeleton of the 1,2-oxazole ring gives characteristic signals, with C3 and C5 appearing further downfield than C4. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(2-Furyl)-3-methylisoxazole

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Isoxazole-CH₃ | ¹H | ~2.3 | Singlet (s) |

| Isoxazole-H4 | ¹H | ~6.5 | Singlet (s) |

| Furan-H3' | ¹H | ~6.6 | Doublet of doublets (dd) |

| Furan-H4' | ¹H | ~7.2 | Doublet of doublets (dd) |

| Furan-H5' | ¹H | ~7.6 | Doublet of doublets (dd) |

| Isoxazole-CH₃ | ¹³C | ~12 | - |

| Isoxazole-C4 | ¹³C | ~98-108 | - |

| Furan-C3' | ¹³C | ~112 | - |

| Furan-C4' | ¹³C | ~118 | - |

| Furan-C2' | ¹³C | ~144 | - |

| Furan-C5' | ¹³C | ~147 | - |

| Isoxazole-C3 | ¹³C | ~160 | - |

| Isoxazole-C5 | ¹³C | ~168 | - |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from 1D spectra. ipb.pt

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, confirming the connectivity within the furan ring (H3'-H4', H4'-H5').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the protonated carbons in both the isoxazole and furan rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the connection from the isoxazole-H4 proton to carbons C3 and C5 of the isoxazole ring, and from the furan-H3' proton to the isoxazole-C5 carbon, definitively establishing the connection point between the two heterocyclic rings.

Chiral analysis by NMR spectroscopy is a powerful method used to determine the enantiomeric excess and assign the absolute configuration of chiral molecules. This is typically achieved by using chiral derivatizing agents or chiral solvating agents to convert a pair of enantiomers into diastereomers, which are distinguishable by NMR. nih.gov

The compound 5-(2-Furyl)-3-methylisoxazole is an achiral molecule. It possesses a plane of symmetry and does not have any stereocenters, meaning it is superimposable on its mirror image and does not exist as enantiomers. Consequently, chiral analysis via NMR spectroscopy is not applicable to this compound.

The Gauge-Independent Atomic Orbital (GIAO) method is a robust computational approach used to predict NMR isotropic shielding tensors, which are then converted into chemical shifts. imist.ma This method, typically employed within the framework of Density Functional Theory (DFT), has become a standard tool for the structural verification of complex organic molecules, particularly for heterocyclic systems where empirical prediction can be challenging. researchgate.netnih.gov

The GIAO-DFT calculation process involves:

Optimization of the molecule's 3D geometry at a suitable level of theory.

Calculation of the absolute shielding constants (σ) for each nucleus (e.g., ¹H, ¹³C) using the GIAO method.

Conversion of the calculated shielding constants to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), using the formula: δ_calc = σ_ref - σ_calc. imist.ma

For 5-(2-Furyl)-3-methylisoxazole, applying the GIAO method would provide a theoretical NMR spectrum that can be directly compared with experimental data. A high correlation between the calculated and observed chemical shifts provides strong evidence for the proposed structure. This technique is particularly valuable for distinguishing between potential isomers, as different isomers will have distinctly different predicted NMR spectra. researchgate.netdntb.gov.ua Studies on various nitrogen-containing heterocycles have demonstrated the high accuracy of the GIAO-DFT approach. researchgate.netdntb.gov.ua

Table 2: Principle of Structural Verification using GIAO-DFT

| Nucleus | Experimental Shift (δ_exp) | Calculated Shift (δ_calc) | Deviation |δ_exp - δ_calc| |

|---|---|---|---|

| C-3 | (Measured Value) | (Predicted Value) | (Calculated Difference) |

| C-4 | (Measured Value) | (Predicted Value) | (Calculated Difference) |

| ...etc | ... | ... | ... |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound, as different types of chemical bonds vibrate at characteristic frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes such as stretching and bending. vscht.cz The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to its functional groups. For 5-(2-Furyl)-3-methylisoxazole, IR spectroscopy can confirm the presence of both the furan and isoxazole rings, as well as the methyl substituent.

The key expected IR absorptions include:

Aromatic C-H Stretch: The C-H bonds on the furan ring are expected to absorb at a frequency slightly above 3000 cm⁻¹. vscht.czcdnsciencepub.com

Aliphatic C-H Stretch: The C-H bonds of the methyl group will absorb just below 3000 cm⁻¹.

C=N and C=C Stretching: The double bonds within the isoxazole (C=N) and furan (C=C) rings will produce characteristic absorptions in the 1500-1650 cm⁻¹ region.

Ring Vibrations (C-O, N-O): Stretching vibrations associated with the C-O-C bond in the furan ring and the C-N and N-O bonds in the isoxazole ring are expected in the fingerprint region (below 1400 cm⁻¹). rjpbcs.comresearchgate.netnih.gov

Table 3: Characteristic IR Absorption Frequencies for 5-(2-Furyl)-3-methylisoxazole

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Furan Ring | 3100 - 3150 |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 |

| C=N Stretch | Isoxazole Ring | ~1600 - 1650 |

| C=C Stretch | Furan Ring | ~1500 - 1590 |

| C-N Stretch | Isoxazole Ring | ~1270 |

| N-O Stretch | Isoxazole Ring | ~1150 |

| C-O-C Stretch (Asymmetric) | Furan Ring | ~1250 |

| C-O Stretch | Isoxazole Ring | ~1070 |

Source: Data compiled from general IR tables and studies on related heterocyclic compounds. vscht.czcdnsciencepub.comrjpbcs.com

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. While IR absorption is dependent on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in an IR spectrum, can be strong in a Raman spectrum.

For 5-(2-Furyl)-3-methylisoxazole, Raman spectroscopy would be particularly useful for observing the symmetric breathing modes of the furan and isoxazole rings. scientists.uzglobalresearchonline.net Studies on furan and its derivatives have identified intense Raman bands corresponding to the C=C stretching vibrations. chemicalpapers.comudayton.edu Likewise, the isoxazole ring would exhibit its own characteristic Raman scattering peaks. researchgate.net The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework.

Table 4: Predicted Key Raman Shifts for 5-(2-Furyl)-3-methylisoxazole

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Furan Ring | 3100 - 3150 |

| C=C Stretch (Symmetric) | Furan Ring | ~1590 - 1610 |

| Ring Breathing | Furan Ring | ~1470 |

| Ring Breathing | Isoxazole Ring | (Characteristic Shift) |

Source: Data extrapolated from studies on furan and isoxazole derivatives. researchgate.netscientists.uzchemicalpapers.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For 5-(2-Furyl)-3-methylisoxazole, the molecular ion peak (M+) would confirm its molecular weight. The fragmentation of 3,5-disubstituted isoxazoles is influenced by the stability of the heterocyclic ring and the nature of its substituents. researchgate.net

The primary fragmentation pathway for isoxazole derivatives often involves the cleavage of the N-O bond, which is the weakest bond in the ring. This initial cleavage can trigger a cascade of rearrangements and further fragmentation. For 5-(2-Furyl)-3-methylisoxazole, the fragmentation process is expected to proceed through several key steps. Following the initial N-O bond cleavage, subsequent fragmentation could lead to the formation of characteristic ions.

Key fragmentation pathways for related 3,5-disubstituted isoxazoles include the loss of substituents and ring-opening reactions. researchgate.net The furan and methyl groups attached to the isoxazole core will direct the fragmentation, leading to specific daughter ions. The analysis of these fragments provides a fingerprint that helps to confirm the structure of the molecule. The interpretation of the fragmentation pattern observed in the mass spectrum is crucial for distinguishing between isomers. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for 5-(2-Furyl)-3-methylisoxazole

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 149 | [C8H7NO2]+ (Molecular Ion) | - |

| 121 | [C7H6NO]+ | CO |

| 106 | [C6H4NO]+ | CO, CH3 |

| 94 | [C5H4NO]+ | C2H3O |

| 67 | [C4H3O]+ (Furyl cation) | C4H4NO |

Note: This table represents predicted fragmentation patterns based on the general behavior of isoxazole and furan derivatives in mass spectrometry. Actual experimental data may vary.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The spectrum of 5-(2-Furyl)-3-methylisoxazole is characterized by absorption bands corresponding to π→π* transitions within the conjugated system formed by the furan and isoxazole rings. The electronic absorption spectra of furan and its derivatives typically show a strong absorption peak. globalresearchonline.net The conjugation between the furan ring and the isoxazole ring is expected to cause a bathochromic (red) shift in the absorption maximum compared to the individual parent heterocycles. chemicalpapers.com The position and intensity of these absorption bands are sensitive to the solvent used. core.ac.uk

Table 2: Representative UV-Vis Absorption Data for Furan and Isoxazole Chromophores

| Compound/Chromophore | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|---|

| Furan | Gas Phase | ~205 | ~10,000 | π→π* |

| Isoxazole | Ethanol | ~211 | ~4,000 | π→π* |

| 2-Phenylfuran | Dioxane | ~294 | - | π→π* |

Note: The data presented are for related chromophoric systems to illustrate typical absorption ranges. Specific values for 5-(2-Furyl)-3-methylisoxazole may differ.

X-ray Crystallography for Solid-State Structural Determination and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. hod4.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. hod4.net

For chiral compounds, X-ray crystallography can be used to determine the absolute stereochemistry, provided a heavy atom is present in the structure or through the use of anomalous dispersion. Since 5-(2-Furyl)-3-methylisoxazole is achiral, this aspect of the technique is not applicable.

Table 3: Illustrative Crystallographic Data for a Substituted Isoxazole Derivative

| Parameter | Example Value (for N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine) researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.024(2) |

| b (Å) | 22.592(10) |

| c (Å) | 9.782(3) |

| β (°) | 116.548(2) |

| Volume (ų) | 1784.4(9) |

Note: This data is for a different isoxazole derivative and serves to illustrate the type of information obtained from an X-ray crystallographic study. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| 5-(2-Furyl)-3-methylisoxazole |

| Furan |

| Isoxazole |

| 2-Phenylfuran |

| 3,5-Diphenylisoxazole |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Detailed quantum chemical calculations specific to 5-(2-Furyl)-3-methylisoxazole are not available in the surveyed literature.

No published studies were found that report the optimized geometry or electronic properties of 5-(2-Furyl)-3-methylisoxazole using DFT methods.

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other frontier molecular orbitals for 5-(2-Furyl)-3-methylisoxazole has not been reported.

A Molecular Electrostatic Potential (MEP) map, which would identify the electrophilic and nucleophilic sites of 5-(2-Furyl)-3-methylisoxazole, is not available in the scientific literature.

Molecular Dynamics Simulations

There are no reported molecular dynamics simulations that investigate the conformational behavior or dynamic properties of 5-(2-Furyl)-3-methylisoxazole.

Solvent Effects Modeling

Specific studies modeling the influence of different solvents on the properties and behavior of 5-(2-Furyl)-3-methylisoxazole could not be located.

Prediction of Spectroscopic Parameters

Theoretical predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for 5-(2-Furyl)-3-methylisoxazole based on computational methods have not been published.

Theoretical Studies on Reaction Mechanisms and Formation Pathways

The formation of 5-(2-Furyl)-3-methylisoxazole is predominantly understood to proceed through a [3+2] cycloaddition reaction, a class of pericyclic reactions that is highly efficient for the synthesis of five-membered heterocyclic rings. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate details of the reaction mechanism, including the energetics of the reaction pathway and the factors governing its regioselectivity.

The most probable synthetic route involves the 1,3-dipolar cycloaddition of acetonitrile oxide (CH₃CNO) with 2-ethynylfuran. In this reaction, acetonitrile oxide acts as the 1,3-dipole and 2-ethynylfuran serves as the dipolarophile. Theoretical studies on analogous systems have consistently shown that this type of reaction typically proceeds through a concerted, albeit often asynchronous, transition state.

Detailed computational analyses of similar 1,3-dipolar cycloaddition reactions provide insights into the molecular orbitals and electronic factors that control the reaction's outcome. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is key to understanding the reaction's feasibility and regioselectivity.

While specific theoretical studies detailing the reaction kinetics and thermodynamics for the precise formation of 5-(2-Furyl)-3-methylisoxazole are not extensively documented in publicly available literature, data from closely related systems allow for a reliable extrapolation of the expected mechanistic features. For instance, studies on the cycloaddition of various nitrile oxides with different alkynes consistently point to a highly favored, concerted mechanism.

To provide a quantitative perspective, the following table summarizes typical computational data obtained from DFT studies on analogous 1,3-dipolar cycloaddition reactions forming substituted isoxazoles. These values, while not specific to 5-(2-Furyl)-3-methylisoxazole, offer a representative overview of the energetic landscape of such transformations.

| Reaction Parameter | Representative Value Range (kcal/mol) | Computational Method | Basis Set |

|---|---|---|---|

| Activation Energy (ΔG‡) | 15 - 25 | B3LYP, M06-2X | 6-31G(d), 6-311+G(d,p) |

| Reaction Enthalpy (ΔH) | -40 to -60 | B3LYP, M06-2X | 6-31G(d), 6-311+G(d,p) |

This table presents a generalized range of values based on DFT studies of similar 1,3-dipolar cycloaddition reactions. The actual values for the formation of 5-(2-Furyl)-3-methylisoxazole may vary.

Further theoretical investigations would be beneficial to precisely quantify the activation barriers and reaction energies for the synthesis of 5-(2-Furyl)-3-methylisoxazole. Such studies would involve mapping the potential energy surface of the reaction, optimizing the geometries of the reactants, transition state, and product, and performing frequency calculations to confirm the nature of the stationary points and to derive thermochemical data. The regioselectivity of the reaction, which dictates the formation of the 5-substituted isoxazole (B147169) over the 4-substituted isomer, can also be rationalized through the analysis of the coefficients of the frontier molecular orbitals of acetonitrile oxide and 2-ethynylfuran.

Structure Activity Relationship Sar Studies

Systematic Structural Modifications and Their Impact on Biological Activity

The biological profile of a molecule can be finely tuned by making precise changes to its structure. For isoxazole-based compounds, modifications are typically explored at three main sites: the furan (B31954) moiety, the substituents on the isoxazole (B147169) ring, and through the addition of linkers or other functional groups to the core structure.

The furan ring at the 5-position of the isoxazole is a critical component for the biological activity of many derivatives. Its electronic properties and substitution patterns can significantly influence interactions with biological targets. Studies on related furan-containing heterocyclic compounds, such as 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), have demonstrated the importance of substituents on the furan ring. Modifications to the hydroxymethyl group, for instance, can modulate activity, indicating that both the presence of the furan ring and its substitution pattern are key determinants of the compound's biological profile.

In the synthesis of related compounds like 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles, the furan ring acts as a key building block. The presence of a nitro group on a phenyl substituent attached to the furan ring highlights how derivatization of the furan moiety can be used to introduce potent pharmacophores. General studies on furan-containing scaffolds confirm their significance in medicinal chemistry, where they contribute to a wide range of biological effects, including antibacterial, anti-inflammatory, and anticancer activities. nih.gov The specific substitutions on the furan ring are often tailored to optimize interactions with a particular biological target.

Table 1: Impact of Furyl Moiety Modifications on Biological Activity (Illustrative Examples from Related Furan Compounds)

| Compound Series | Modification on Furyl Moiety | Observed Impact on Activity |

|---|---|---|

| YC-1 Analogs | Alteration of the 5'-hydroxymethyl group | Modulation of antiplatelet and sGC stimulatory activity |

| Furyl-isoxazoles | Addition of a 5-(4-nitrophenyl) group | Introduction of a group known to enhance certain biological activities |

| 3-Aryl-3-(furan-2-yl) propanoic acids | Core furan ring | Essential for antibacterial activity against Escherichia coli nih.gov |

Research on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles revealed that variations in the substituent on the phenyl ring at the C5 position led to significant differences in anti-inflammatory activity. nih.gov For example, introducing electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity.

Similarly, studies on 3,5-diarylisoxazoles as potential anticancer agents have shown that the nature and position of substituents on the aryl rings at both C3 and C5 positions are critical for cytotoxicity and selectivity against cancer cell lines. kashanu.ac.ir Replacing the methyl group at C3 with various aryl groups and modifying the furyl group at C5 with other substituted aryl moieties allows for extensive exploration of the chemical space to optimize activity. For instance, in one study, a 3,5-diarylisoxazole distinguished itself with high selectivity against prostate cancer cells compared to non-tumorigenic cells. kashanu.ac.ir

Table 2: Effect of Isoxazole Ring Substituent Modifications on Anticancer Activity

| Base Scaffold | C3-Substituent | C5-Substituent | Target | Key Finding |

|---|---|---|---|---|

| Isoxazole | Phenyl | 4-chlorophenyl | Prostate Cancer (PC3 cells) | Compound showed notable selectivity versus non-tumorigenic cells kashanu.ac.ir |

| Isoxazole | Phenyl | 4-methoxyphenyl | Prostate Cancer (PC3 cells) | Moderate activity observed |

| Isoxazole | 4-methoxyphenyl | 4-chlorophenyl | Inflammation | Potent anti-inflammatory activity nih.gov |

| Isoxazole | 4-methoxyphenyl | 4-nitrophenyl | Inflammation | Good anti-inflammatory activity nih.gov |

Introducing linker moieties or complex functional groups to the core isoxazole scaffold can dramatically alter the pharmacological properties of the resulting compounds. This strategy is often used to tether the isoxazole core to another pharmacophore to create hybrid molecules with potentially synergistic or novel activities.

For example, novel isoxazole-triazole hybrids have been synthesized and evaluated for antibacterial activity. In these molecules, the isoxazole and triazole rings are connected, and this combination of heterocyclic systems has been shown to enhance biological effects. One such conjugate demonstrated a powerful and selective antibacterial effect against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.

In another approach, the attachment of a sulfonamide group to an isoxazole derivative, as seen in sulfamethoxazole, imparts potent antibacterial properties by allowing the molecule to act as a competitive inhibitor of dihydropteroate (B1496061) synthase. This demonstrates that the addition of a key functional group can define the mechanism of action and therapeutic utility of the parent isoxazole.

Table 3: Influence of Attached Moieties on the Biological Activity of Isoxazole Derivatives

| Isoxazole Core | Attached Moiety/Linker | Resulting Biological Activity | Example Compound Class |

|---|---|---|---|

| Isoxazole | Triazole | Enhanced antibacterial activity | Isoxazole-triazole hybrids |

| 5-Methylisoxazole | Aminobenzenesulfonamide | Antibacterial (DHPS inhibitor) | Sulfamethoxazole analogs |

| 5-(1H-indol-5-yl)isoxazole | Carboxylic acid | Xanthine oxidase inhibition | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR studies employ statistical methods to correlate the chemical structure of compounds with their biological activity. This computational approach helps in understanding the SAR on a quantitative level and in predicting the activity of newly designed molecules.

Multiple Linear Regression is a statistical technique used to model the relationship between a dependent variable (e.g., biological activity) and one or more independent variables (physicochemical descriptors of the molecule). In the context of isoxazole derivatives, MLR can be used to build QSAR models that predict activity.

For a series of newly synthesized 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles, QSAR studies were performed to correlate their structural features with their observed anti-inflammatory activity. nih.gov A strong correlation was found between the predicted and observed activities, indicating the development of a successful QSAR model. nih.gov Such models typically use descriptors like lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity) to construct a linear equation of the form:

Biological Activity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...

In a study on 1,2,4-triazole (B32235) derivatives, a closely related heterocyclic system, MLR analysis was successfully used to develop QSAR models for antimicrobial activity. The models used descriptors such as Edge adjacency indices, GETAWAY, and 3D-MoRSE descriptors, achieving high correlation coefficients and demonstrating the predictive power of the MLR approach for heterocyclic compounds.

Modern QSAR studies often go beyond simple physicochemical descriptors and integrate sophisticated computational parameters derived from the three-dimensional structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques.

In a comprehensive study of isoxazole derivatives as farnesoid X receptor (FXR) agonists, both CoMFA and CoMSIA models were developed. kashanu.ac.ir These models integrate various computational fields to explain and predict the activity of the compounds. kashanu.ac.ir

Steric Fields : These parameters map regions where bulky groups increase or decrease biological activity.

Electrostatic Fields : These map regions where positive or negative charges are favorable for activity.

Hydrophobic Fields : These identify areas where hydrophobic (lipophilic) characteristics are important for binding.

Hydrogen Bond Donor/Acceptor Fields : These highlight regions where hydrogen bond donors or acceptors on the molecule enhance its interaction with the target.

The 3D-QSAR models for the isoxazole-based FXR agonists demonstrated strong predictive ability. kashanu.ac.ir The contour maps generated from these models showed that hydrophobic features and the presence of an electronegative group in specific regions of the molecules were crucial for their agonistic activity. This level of detail allows for the rational design of new, more potent compounds by ensuring that proposed structures have favorable properties in these computationally defined fields.

Table 4: Computational Parameters Used in 3D-QSAR of Isoxazole Derivatives

| 3D-QSAR Method | Computational Parameter (Field) | Contribution to Model | Interpretation |

|---|---|---|---|

| CoMFA | Steric | Significant | Defines the required shape and size of substituents for optimal fit. |

| CoMFA | Electrostatic | Significant | Defines the favorable charge distribution for binding. |

| CoMSIA | Hydrophobic | High | Identifies key areas for non-polar interactions with the target. |

| CoMSIA | H-Bond Donor | High | Pinpoints where hydrogen bond donating groups are crucial for activity. |

| CoMSIA | H-Bond Acceptor | Moderate | Pinpoints where hydrogen bond accepting groups can enhance binding. |

Stereochemical Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the biological activity of a compound. unimi.itnih.gov Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles because biological targets like enzymes and receptors are themselves chiral. unimi.it One enantiomer may bind to a receptor with high affinity, eliciting a therapeutic response, while the other may be less active or even produce unwanted side effects.

A thorough review of scientific literature did not yield specific studies focused on the stereochemical effects of 5-(2-Furyl)-3-methylisoxazole on its biological activity. The core structure of 5-(2-Furyl)-3-methylisoxazole itself is achiral, meaning it does not possess a chiral center and therefore does not exist as enantiomers. Consequently, studies comparing the differential activity of its stereoisomers are not applicable unless a chiral center is introduced through substitution on the isoxazole, furan ring, or methyl group. Research on the chiral resolution or the distinct biological activities of different enantiomers of derivatives of this specific compound is not available in the reviewed literature. wikipedia.orgnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and trigger a response. fiveable.menih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. fiveable.me Ligand-based drug design, which relies on the knowledge of molecules known to bind to a target, frequently employs pharmacophore modeling when the 3D structure of the target receptor is unknown. semanticscholar.orgnih.gov By aligning a set of active compounds and abstracting their common chemical features, a pharmacophore model can be generated. nih.gov This model then serves as a 3D query to screen large compound libraries for new, structurally diverse molecules with the potential for similar biological activity. rsc.org

Despite the utility of these methods in modern drug design, a comprehensive search of scientific databases and chemical literature found no specific pharmacophore models or ligand-based drug design studies published for 5-(2-Furyl)-3-methylisoxazole. While numerous studies apply these techniques to the broader class of isoxazole derivatives for various biological targets, research focusing on identifying the specific pharmacophoric features of 5-(2-Furyl)-3-methylisoxazole for a particular activity or using it as a basis for ligand-based virtual screening has not been reported. nih.govnih.gov Therefore, detailed research findings and data tables related to pharmacophore modeling for this specific compound are not available.

Based on a comprehensive search for scientific literature, there is currently no available information regarding the specific biological activities of the compound 5-(2-Furyl)-3-methylisoxazole that would be required to populate the requested article outline.

Targeted searches were conducted for each specified section and subsection, including:

Antimicrobial Activity

Antiviral Activity

Antileishmanial Activity

Immunosuppressive and Immunostimulatory Activities

Inhibition of Lymphocyte and Splenocyte Proliferation

These searches did not yield any research findings, data, or mechanistic insights for the exact compound "5-(2-Furyl)-3-methylisoxazole." While literature exists for structurally related compounds containing furan, isoxazole, or similar heterocyclic cores, the user's strict instructions to focus solely on "5-(2-Furyl)-3-methylisoxazole" prevent the inclusion of data from these other molecules.

Therefore, it is not possible to generate the requested thorough, informative, and scientifically accurate article according to the provided outline.

Mechanistic Insights into Biological Activities in Vitro Models

Anti-inflammatory Mechanisms

Cyclooxygenase (COX) Inhibition

The isoxazole (B147169) scaffold is recognized for its anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are key mediators in the synthesis of prostaglandins, which are involved in inflammation. rjptonline.org The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Research into isoxazole derivatives has shown their potential as selective COX-2 inhibitors. nih.gov For instance, certain 4,5-diphenyl-4-isoxazoline derivatives have demonstrated potent and selective inhibition of the COX-2 enzyme. nih.gov A crucial structural feature for this selectivity in some isoxazole compounds is the presence of a methyl group at the C-3 position of the isoxazoline ring. nih.gov Molecular modeling studies have indicated that substituents on the phenyl rings of these compounds can interact with the secondary pocket of the COX-2 enzyme, contributing to their inhibitory activity. nih.gov While direct studies on 5-(2-Furyl)-3-methylisoxazole are not extensively detailed in the provided results, the broader research on isoxazole derivatives suggests that this compound's anti-inflammatory effects likely operate through a similar mechanism of COX enzyme inhibition. nih.gov

Anticancer and Antiproliferative Activity Mechanisms

Cytotoxic Effects on Cancer Cell Lines

5-(2-Furyl)-3-methylisoxazole and related isoxazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. The efficacy of such compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

While specific IC50 values for 5-(2-Furyl)-3-methylisoxazole were not found in the search results, related isoxazole derivatives have shown significant antiproliferative activity. For example, certain isoxazole-containing Heat Shock Protein 90 (HSP90) inhibitors have demonstrated potent cytotoxic effects. One such compound, VER-50589, exhibited IC50 values in the nanomolar range against various cancer cell lines, as detailed in the table below.

Table 1: In Vitro Cytotoxicity (IC50) of the Isoxazole-Containing Compound VER-50589 Against Various Human Cancer Cell Lines| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| HCT116 | Colon Carcinoma | 11 |

| BT474 | Breast Carcinoma | 12 |

| NCI-N87 | Gastric Carcinoma | 13 |

| A2780 | Ovarian Carcinoma | 15 |

| MDA-MB-468 | Breast Carcinoma | 21 |

It is important to note that the cytotoxic effects of anticancer agents can also impact normal, non-cancerous cells. Studies on chemotherapeutic agents like 5-fluorouracil have shown cytotoxicity against both cancer and normal cell lines. nih.gov

Modulation of Cell Signaling Pathways

The anticancer activity of isoxazole derivatives often involves the modulation of critical cell signaling pathways that regulate cell growth, proliferation, and survival. mdpi.com Deregulation of these pathways is a hallmark of cancer. mdpi.com

One of the key mechanisms by which these compounds can exert their effects is through the induction of apoptosis, or programmed cell death. For instance, some benzo[b]furan derivatives, which are also heterocyclic compounds, have been shown to induce apoptosis by activating caspases, which are key executioner proteins in the apoptotic pathway. researchgate.net This activation can be linked to the release of cytochrome c from the mitochondria. researchgate.net

Furthermore, isoxazole-containing compounds can influence major signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival. nih.gov Inhibition of this pathway can lead to decreased cell viability and enhanced apoptosis. The modulation of such pathways is a promising strategy in cancer therapy. nih.gov

Antitubulin Activity

Microtubules are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for anticancer drugs. nih.govnih.gov Certain small molecules, including some heterocyclic compounds, can interfere with microtubule dynamics, either by inhibiting their polymerization or by stabilizing them, leading to cell cycle arrest and apoptosis. researchgate.net

The mechanism of action for some of these compounds involves binding to the colchicine site on tubulin, which prevents the polymerization of tubulin into microtubules. nih.govnih.gov For example, a class of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives has been identified as potent inhibitors of tubulin polymerization. nih.gov The addition of a methyl group at the C-3 position in some of these compounds was found to increase their activity. nih.gov This suggests that 5-(2-Furyl)-3-methylisoxazole, with its 3-methyl group, could potentially exhibit similar antitubulin activity, although direct evidence is not available in the provided search results.

Inhibition of Heat Shock Protein 90 (HSP90)

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of many proteins that are critical for cancer cell growth and survival. nih.gov These "client" proteins include various kinases and transcription factors involved in signal transduction pathways. nih.gov In cancer cells, HSP90 is often overexpressed and plays a crucial role in maintaining the function of mutated and overexpressed oncoproteins. nih.gov Therefore, inhibiting HSP90 is a promising strategy for cancer treatment. semanticscholar.org

Isoxazole-based molecules have been developed as potent inhibitors of HSP90. researchgate.net These inhibitors typically bind to the ATP-binding site in the N-terminal domain of HSP90, preventing its chaperone function and leading to the degradation of its client proteins. nih.gov The isoxazole moiety has been incorporated into the design of several synthetic HSP90 inhibitors, such as the resorcinylic isoxazole amide VER-50589. researchgate.net The binding of these isoxazole-containing inhibitors to the ATP-binding site of HSP90 has been confirmed through structural studies. researchgate.net

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of 5-(2-Furyl)-3-methylisoxazole and its analogues will likely be driven by the principles of green and sustainable chemistry. nih.govnih.gov Traditional synthesis methods for isoxazoles often involve hazardous solvents, harsh reaction conditions, and lengthy procedures. nih.govpreprints.org Future research should focus on developing more efficient and environmentally benign synthetic pathways.

Key areas for exploration include:

Continuous Flow Synthesis: This technology offers enhanced control over reaction parameters, leading to improved yields and safety. acs.org The use of eco-friendly and recyclable deep eutectic solvents (DES) in flow reactors has already shown promise for synthesizing other 3,5-disubstituted isoxazoles, achieving high yields in short reaction times. acs.orgacs.org

Ultrasonic and Microwave Irradiation: These non-conventional energy sources can significantly accelerate reaction rates, reduce energy consumption, and improve product yields. nih.govnih.govpreprints.org Ultrasound-assisted multicomponent reactions, for instance, have been used to create isoxazole (B147169) derivatives in aqueous media, eliminating the need for volatile organic solvents. nih.govpreprints.org Microwave-induced synthesis offers a solvent-free method for producing isoxazole compounds. rsc.orgrsc.org

Novel Catalytic Systems: The development of reusable and non-toxic catalysts is crucial. Research into synergistic catalytic systems and the use of water as a green solvent aligns with the goals of sustainable chemistry. nih.govpreprints.org

Table 1: Comparison of Synthetic Methodologies for Isoxazole Synthesis

| Methodology | Advantages | Research Gaps for 5-(2-Furyl)-3-methylisoxazole |

|---|---|---|

| Continuous Flow | High efficiency, enhanced safety, scalability, potential for solvent recycling. acs.org | Application and optimization of flow systems specifically for the furan-substituted isoxazole core. |

| Ultrasonic Irradiation | Reduced reaction times, high yields, use of green solvents, energy efficiency. nih.govpreprints.org | Systematic study of sonochemical parameters to maximize yield and purity. |

| Microwave-Assisted | Rapid heating, improved yields, often solvent-free conditions. nih.govrsc.org | Exploration of catalyst-free microwave conditions for the synthesis of this specific compound. |

| Deep Eutectic Solvents (DES) | Eco-friendly, cost-effective, reusable, can enhance reaction rates. acs.orgacs.org | Screening of various DES combinations to find the optimal medium for synthesis. |

Advanced Computational Modeling for Predictive Biology

Computational chemistry and predictive biology are poised to revolutionize the drug discovery process for compounds like 5-(2-Furyl)-3-methylisoxazole. hilarispublisher.comnih.govdiaglobal.org By simulating interactions at a molecular level, researchers can predict biological activity, optimize molecular structures, and assess pharmacokinetic properties before undertaking costly and time-consuming laboratory experiments. researchgate.net

Future computational efforts should include:

Molecular Docking and Dynamics: These techniques can predict how 5-(2-Furyl)-3-methylisoxazole and its analogues bind to specific biological targets, such as enzymes or receptors. nih.govacs.org Molecular dynamics simulations can further investigate the stability of these interactions over time. researchgate.net

Pharmacokinetic (ADMET) Prediction: In silico tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new analogues, helping to identify candidates with favorable drug-like properties early in the development process. researchgate.netacs.org

Machine Learning and AI: Integrating machine learning models with large biological datasets can help identify novel structure-activity relationships (SAR) and predict the biological profiles of virtual compounds, accelerating the design of more potent and selective molecules. hilarispublisher.comdiaglobal.org

Table 2: Computational Approaches for Drug Discovery

| Computational Tool | Application in Isoxazole Research | Future Goal for 5-(2-Furyl)-3-methylisoxazole |

|---|---|---|

| Molecular Docking | Predicting binding affinities and modes with targets like EGFR-TK, VEGFR-2, and topoisomerase IIβ. nih.gov | Creation of a virtual screening library to identify high-affinity analogues for specific disease targets. |

| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes. researchgate.netacs.org | Long-duration MD simulations to understand the dynamic behavior and conformational changes upon binding. |

| ADMET Prediction | Evaluating drug-likeness based on parameters like Lipinski's rule. nih.gov | Development of a predictive ADMET model tailored to furan-containing isoxazole scaffolds. |

Discovery of Undiscovered Biological Activities and Target Identification

The isoxazole scaffold is present in numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govdaneshyari.com While some activities of furan-containing compounds are known, the full therapeutic potential of 5-(2-Furyl)-3-methylisoxazole remains largely unexplored. researchgate.net

Future research should focus on:

High-Throughput Screening (HTS): Screening 5-(2-Furyl)-3-methylisoxazole and a library of its derivatives against a broad range of biological targets can uncover entirely new therapeutic applications.

Target Identification and Validation: For any identified biological activity, determining the specific molecular target is crucial. An isoxazole derivative was recently identified as an antitubercular agent by targeting the FadD enzymes in Mycobacterium tuberculosis, demonstrating the potential for discovering novel mechanisms of action. nih.gov Techniques such as affinity chromatography and proteomics can be employed to identify the protein targets with which the compound interacts.

Exploring Novel Therapeutic Areas: Given the diverse activities of isoxazoles, investigations could extend to areas like neurodegenerative diseases, metabolic disorders, and viral infections. rsc.orgnih.gov

Development of Selective Analogues with Enhanced Potency

The development of analogues is a cornerstone of medicinal chemistry, aiming to improve the efficacy and selectivity of a lead compound while minimizing off-target effects. nih.gov For 5-(2-Furyl)-3-methylisoxazole, a systematic exploration of its structure-activity relationship (SAR) is needed to guide the rational design of new, more potent molecules. nih.gov

Key strategies include:

Scaffold Modification: Introducing various substituents onto the furan (B31954) and isoxazole rings can modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets. rsc.org

Bioisosteric Replacement: Replacing functional groups with bioisosteres can improve pharmacokinetic properties or binding affinity. For example, replacing a carboxylic acid moiety with a methyl sulfonate has been shown to be a viable strategy in other isoxazole derivatives. nih.gov

Hybrid Molecule Design: Combining the 5-(2-Furyl)-3-methylisoxazole scaffold with other known pharmacophores could lead to hybrid molecules with dual or synergistic activities, a promising approach for treating complex diseases like cancer. acs.org Research into isoxazole-containing hybrid compounds has already shown potential in developing multi-targeted therapies. acs.orgresearchgate.net

Application of Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of how a compound exerts its biological effects at a molecular level is critical for its development as a therapeutic agent. nih.gov Advanced analytical techniques can provide unprecedented insights into the mechanism of action of 5-(2-Furyl)-3-methylisoxazole.

Future research could employ:

Advanced Spectroscopy: Techniques like enhanced Raman spectroscopy have been used to confirm cellular uptake and downstream effects, such as DNA fragmentation, for other isoxazole compounds. espublisher.com Applying these methods could elucidate the subcellular localization and molecular interactions of 5-(2-Furyl)-3-methylisoxazole.

Structural Biology: X-ray crystallography and cryo-electron microscopy can determine the three-dimensional structure of the compound bound to its protein target, providing a precise map of the binding interactions and guiding further drug design.

"Omics" Technologies: Utilizing genomics, proteomics, and metabolomics can reveal how 5-(2-Furyl)-3-methylisoxazole affects global cellular processes, helping to identify its mechanism of action and potential off-target effects.

Q & A

Q. What are the recommended synthetic routes for 5-(2-Furyl)-3-methylisoxazole and its derivatives, and what key analytical techniques confirm their structural integrity?

- Methodological Answer: A validated synthetic route involves converting a precursor (e.g., vinyl derivatives) to an oxime intermediate, followed by iodine-mediated cyclization in the presence of potassium iodide and sodium bicarbonate in aqueous methanol, yielding 5-(2-Furyl)-3-methylisoxazole derivatives (e.g., 51% yield for 14a in ). Structural confirmation requires NMR spectroscopy, focusing on distinct vinyl proton signals (e.g., J = 16 Hz for trans-configuration) and aromatic proton splitting patterns. TLC and mass spectrometry are recommended for purity assessment .

Q. How can researchers characterize the structural and electronic properties of 5-(2-Furyl)-3-methylisoxazole using spectroscopic and crystallographic methods?